molecular formula C18H20FNO2 B8362112 1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8362112
M. Wt: 301.4 g/mol
InChI Key: IGWXUFJDUPHOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, along with two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and appropriate bases or catalysts.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other catalytic hydrogenation conditions.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorobenzyl group, resulting in different pharmacological properties.

    1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.

Uniqueness

1-(4-Fluoro-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the fluorobenzyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H20FNO2/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12/h3-6,10-11,16,20H,7-9H2,1-2H3

InChI Key

IGWXUFJDUPHOHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.